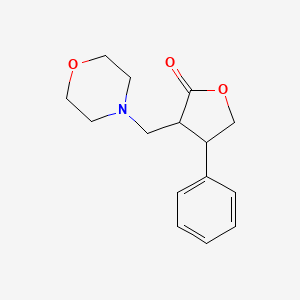
Dihydro-3-(4-morpholinylmethyl)-4-phenyl-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydro-3-(4-morpholinylmethyl)-4-phenyl-2(3H)-furanone is a synthetic organic compound that belongs to the class of furanones It is characterized by a furanone ring substituted with a morpholinylmethyl group and a phenyl group
Méthodes De Préparation
The synthesis of Dihydro-3-(4-morpholinylmethyl)-4-phenyl-2(3H)-furanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furanone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the morpholinylmethyl group: This step involves the reaction of the furanone intermediate with morpholine in the presence of a suitable catalyst.
Addition of the phenyl group:
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of advanced catalysts and reaction conditions.
Analyse Des Réactions Chimiques
Dihydro-3-(4-morpholinylmethyl)-4-phenyl-2(3H)-furanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the morpholinylmethyl group, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Applications De Recherche Scientifique
Dihydro-3-(4-morpholinylmethyl)-4-phenyl-2(3H)-furanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mécanisme D'action
The mechanism of action of Dihydro-3-(4-morpholinylmethyl)-4-phenyl-2(3H)-furanone involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholinylmethyl group plays a crucial role in binding to the active site of the target, while the phenyl group enhances the compound’s stability and affinity. The compound may modulate signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Dihydro-3-(4-morpholinylmethyl)-4-phenyl-2(3H)-furanone can be compared with similar compounds such as:
Dihydro-3-(4-piperidinylmethyl)-4-phenyl-2(3H)-furanone: This compound has a piperidinylmethyl group instead of a morpholinylmethyl group, which may result in different biological activities and properties.
Dihydro-3-(4-morpholinylmethyl)-4-(4-methylphenyl)-2(3H)-furanone: The presence of a methyl group on the phenyl ring can influence the compound’s reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
55643-59-9 |
|---|---|
Formule moléculaire |
C15H19NO3 |
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
3-(morpholin-4-ylmethyl)-4-phenyloxolan-2-one |
InChI |
InChI=1S/C15H19NO3/c17-15-13(10-16-6-8-18-9-7-16)14(11-19-15)12-4-2-1-3-5-12/h1-5,13-14H,6-11H2 |
Clé InChI |
JOMAPGOMSKHXCK-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC2C(COC2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Hydroxy-2-[hydroxy(phenyl)methyl]-2,5-dimethylfuran-3(2H)-one](/img/structure/B14640944.png)

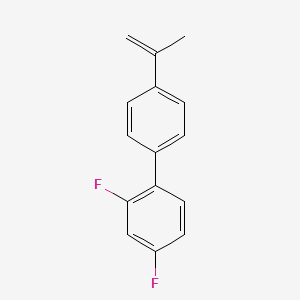
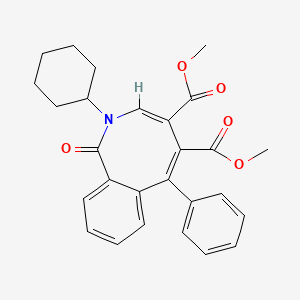
![4-[3-(4-Methoxyphenyl)propyl]piperidine](/img/structure/B14640959.png)
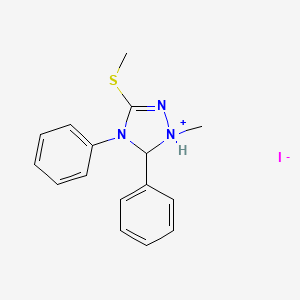
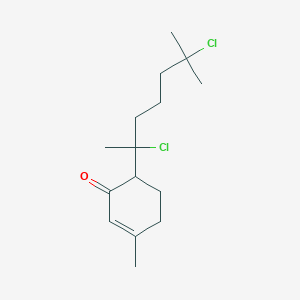
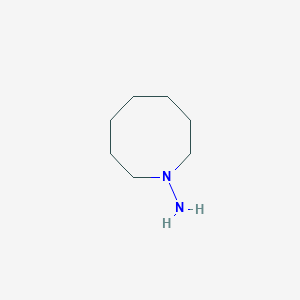
![Bicyclo[5.1.1]non-1-ene](/img/structure/B14640983.png)
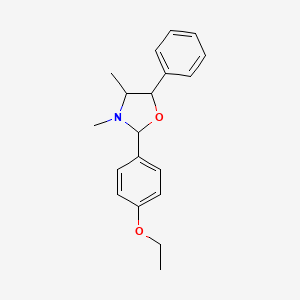
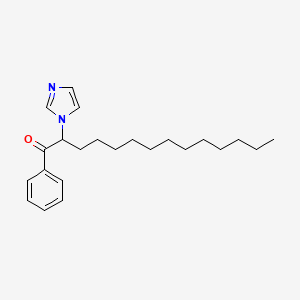
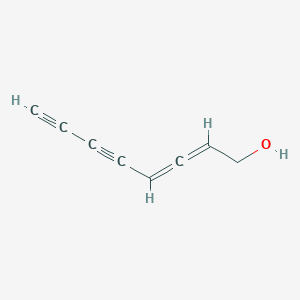
![2-Methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole](/img/structure/B14641029.png)
